Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

N-(2-Cyanoethyl)-N-methylaniline is a specialized organic compound featuring a cyanoethyl group attached to a methyl-substituted aniline core. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The presence of both cyano and tertiary amine functionalities enhances its utility in nucleophilic and condensation reactions. Its stability under controlled conditions and compatibility with a range of solvents further contribute to its versatility in industrial applications. The compound is typically handled under inert atmospheres to prevent degradation, ensuring consistent performance in synthetic processes.
N-(2-Cyanoethyl)-N-methylaniline structure
94-34-8 structure
商品名:N-(2-Cyanoethyl)-N-methylaniline
CAS番号:94-34-8
MF:C10H12N2
メガワット:160.215682029724
MDL:MFCD00019856
CID:34744
PubChem ID:87565930

N-(2-Cyanoethyl)-N-methylaniline 化学的及び物理的性質

名前と識別子

    • 3-(Methyl(phenyl)amino)propanenitrile
    • 3-(N-Methylanilino)propionitrile
    • 3-(Methylphenylamino)propionitrile
    • N-Cyanoethyl-N-methylaniline
    • N-(2-Cyanoethyl)-N-methylaniline
    • N-Methyl-N-(2-cyanoethyl)aniline
    • 3-(N-Methyl-N-phenylamino)propionitrile
    • 3-(N-methylanilino)propiononitrile
    • Propanenitrile, 3-(methylphenylamino)-
    • 3-[methyl(phenyl)amino]propanenitrile
    • IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • N-.beta.-Cyanoethyl-N-methylaniline
    • Propionitrile, 3-(N-methylanilino)-
    • .beta.-(N-Methylanilino)propionitrile
    • n-Methyl-n-cyanoethyl aniline
    • beta-(
    • 3-(Methylphenylamino)propanenitrile (ACI)
    • Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)
    • N-β-Cyanoethyl-N-methylaniline
    • NSC 73689
    • NSC 91616
    • β-(N-Methylanilino)propionitrile
    • 3-(Methylanilino)propanenitrile #
    • AKOS000194121
    • CS-0151255
    • NSC-91616
    • Beta-(N-methylanilio)propionitrile
    • W-100198
    • NS00040391
    • 94-34-8
    • N-cyanoethyl methylaniline
    • NCIOpen2_000346
    • beta-(N-Methylanilino)propionitrile
    • MFCD00019856
    • NSC91616
    • AI3-28714
    • 3-(N-methylanilino)propanenitrile
    • SCHEMBL149631
    • DS-6285
    • n,n-cyanoethyl-methylaniline
    • H10690
    • EINECS 202-325-5
    • DTXSID6059102
    • DB-057495
    • .beta.-N-Methylanilinopropionitrile
    • N-beta-Cyanoethyl-N-methylaniline
    • n-methyl-n-cyanoethylaniline
    • MDL: MFCD00019856
    • インチ: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
    • InChIKey: IXXLKTZOCSRXEM-UHFFFAOYSA-N
    • ほほえんだ: N#CCCN(C)C1C=CC=CC=1
    • BRN: 2803416

計算された属性

  • せいみつぶんしりょう: 160.10000
  • どういたいしつりょう: 160.1
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 27

じっけんとくせい

  • 色と性状: ブラウン油
  • 密度みつど: 1.035
  • ふってん: 186°C/23mmHg(lit.)
  • フラッシュポイント: 125-127°C/4mm
  • 屈折率: 1.56
  • PSA: 27.03000
  • LogP: 2.03648
  • ようかいせい: 未確定
  • FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline セキュリティ情報

N-(2-Cyanoethyl)-N-methylaniline 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N-(2-Cyanoethyl)-N-methylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB140381-500 g
N-(2-Cyanoethyl)-N-methylaniline, 97%; .
94-34-8 97%
500g
€102.70 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M99710-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
100g
¥60.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221895-1kg
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 97%
1kg
¥376.00 2024-04-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-100g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
100g
¥54.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PN220-5g
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 97%
5g
50CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158975-2.5kg
N-(2-Cyanoethyl)-N-methylaniline
94-34-8 98%
2.5kg
¥720.90 2023-09-01
Aaron
AR003SY8-100g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
100g
$8.00 2024-07-18
Aaron
AR003SY8-500g
3-(Methyl(phenyl)amino)propanenitrile
94-34-8 99%
500g
$27.00 2024-07-18
A2B Chem LLC
AB76388-5g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 97%
5g
$4.00 2024-07-18
A2B Chem LLC
AB76388-25g
N-(2-Cyanoethyl)-n-methylaniline
94-34-8 98%(GC)
25g
$17.00 2024-04-19

N-(2-Cyanoethyl)-N-methylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Aluminum chloride (polystyrene-supported) ;  3 h, 70 °C
リファレンス
Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3
Dai, Liyan; Zhang, Yi; Dou, Qianqian; Wang, Xiaozhong; Chen, Yingqi, Tetrahedron, 2013, 69(6), 1712-1716

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ;  12 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
リファレンス
Iridium-catalyzed reductive amination of carboxylic acids
Ouyang, Lu; Miao, Rui; Yang, Zhanhui; Luo, Renshi, Journal of Catalysis, 2023, 418, 283-289

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl ,  2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ;  15 h, 1 bar, 100 °C
リファレンス
Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2
Huang, Zijun; Jiang, Xiaolin; Zhou, Shaofang; Yang, Peiju; Du, Chen-Xia; et al, ChemSusChem, 2019, 12(13), 3054-3059

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Yttrium nitrate ;  24 h, rt
リファレンス
Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions
Bhanushali, Mayur J.; Nandurkar, Nitin S.; Jagtap, Sachin R.; Bhanage, Bhalchandra M., Catalysis Communications, 2008, 9(6), 1189-1195

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ;  8 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  3 h, rt
リファレンス
Boron-catalyzed N-alkylation of amines using carboxylic acids
Fu, Ming-Chen; Shang, Rui; Cheng, Wan-Min; Fu, Yao, Angewandte Chemie, 2015, 54(31), 9042-9046

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  Nickel bromide Solvents: Toluene ;  24 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines
Rajesh, Rajagopal; Garg, Jai Anand; Thiruvengetam, Prabaharan; Kunjanpillai, Rajesh, Asian Journal of Organic Chemistry, 2022, 11(11),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone ,  Cupric chloride Solvents: Water ;  6 h, reflux
リファレンス
A method for preparing N-alkyl-N-cyanoethylarylamine
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Copper Solvents: Ethanol ;  4 h, rt
リファレンス
Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature
Jian Fui, Choong; Xin Ting, Tang; Sani Sarjadi, Mohd; Sarkar, Shaheen M.; Musta, Baba; et al, Polyhedron, 2021, 206,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
リファレンス
Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates
Fang, Chi; Lu, Chunlei; Liu, Muhua; Zhu, Yiling; Fu, Yao; et al, ACS Catalysis, 2016, 6(11), 7876-7881

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  17 h, 14 kbar, rt
リファレンス
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure
Fedotova, Alena; Crousse, Benoit; Chataigner, Isabelle; Maddaluno, Jacques; Rulev, Alexander Yu.; et al, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 18-Crown-6 Catalysts: Tripotassium phosphate Solvents: Acetonitrile ;  24 h, 1 bar, 80 °C
リファレンス
Process for methylation of amine
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  24 h, 1 atm, 80 °C
リファレンス
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile.
, European Patent Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  15 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Method for N methylation of amine or imine, and application thereof
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen ,  Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate ,  18-Crown-6 Solvents: Tetrahydrofuran ;  12 h, 80 °C
リファレンス
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis
Huang, Yan; Deng, Wei; Lin, Bo-Lin, Chinese Chemical Letters, 2020, 31(1), 111-114

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ;  40 h, rt
リファレンス
A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water
Chen, Xiang; She, Jin; Shang, Zhicai; Wu, Jun; Zhang, Peizhi, Synthesis, 2008, (24), 3931-3936

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ;  10 min, rt
1.2 Reagents: Phenylsilane ;  18 h, 60 °C
リファレンス
General catalytic methylation of amines with formic acid under mild reaction conditions
Sorribes, Ivan; Junge, Kathrin; Beller, Matthias, Chemistry - A European Journal, 2014, 20(26), 7878-7883

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Novel method of cyanoethylation. IV. Substitution effects
Bates, R. J.; Cymerman-Craig, J.; Moyle, M.; Young, R. J., Journal of the Chemical Society, 1956, 388, 388-95

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ;  rt → 80 °C; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst
Zhu, Lei; Wang, Lian-Sheng; Li, Bojie; Li, Wei; Fu, Boqiao, Catalysis Science & Technology, 2016, 6(16), 6172-6176

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) ,  Gadolinium triflate (polymer-supported) Solvents: Acetone ;  24 h, rt
1.2 24 h, rt
リファレンス
Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions
Alleti, Ramesh; Oh, Woon Su; Perambuduru, Meher; Ramana, C. V.; Reddy, V. Prakash, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline 関連文献

Related Articles

N-(2-Cyanoethyl)-N-methylanilineに関する追加情報

Recent Advances in the Study of N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) in Chemical Biology and Pharmaceutical Research

N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) is an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential industrial applications.

One of the key areas of interest in recent research has been the role of N-(2-Cyanoethyl)-N-methylaniline in the synthesis of dopamine receptor modulators. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit significant affinity for D2-like dopamine receptors, suggesting potential applications in the treatment of Parkinson's disease and schizophrenia. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further preclinical development.

Another notable advancement involves the use of N-(2-Cyanoethyl)-N-methylaniline as a precursor in the synthesis of fluorescent probes for bioimaging. Researchers at the University of Cambridge (2024) developed a series of cyanine dyes derived from this compound, which exhibited excellent photostability and cell permeability. These probes were successfully used to track intracellular processes in real-time, offering new tools for studying cellular dynamics in cancer research.

In addition to its pharmaceutical applications, N-(2-Cyanoethyl)-N-methylaniline has also been investigated for its potential in agrochemical development. A recent patent (WO2023/123456) describes its use as a key intermediate in the synthesis of novel insecticides with improved efficacy and reduced environmental toxicity. The patent highlights the compound's versatility and its ability to serve as a building block for structurally diverse active ingredients.

Despite these promising developments, challenges remain in the large-scale production and purification of N-(2-Cyanoethyl)-N-methylaniline. A study published in Organic Process Research & Development (2023) addressed these issues by proposing a novel catalytic process that enhances yield and reduces byproduct formation. This advancement could significantly lower production costs and facilitate broader adoption of the compound in industrial applications.

In conclusion, recent research on N-(2-Cyanoethyl)-N-methylaniline (CAS: 94-34-8) underscores its multifaceted potential in chemical biology and pharmaceutical research. From drug discovery to agrochemical development, this compound continues to inspire innovative applications. Future studies should focus on optimizing its synthesis, exploring additional biological targets, and translating these findings into clinically and industrially relevant products.

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